N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide
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Overview
Description
N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide typically involves the reaction of 2,1,3-benzothiadiazole with prop-2-enamide under specific reaction conditions. The process may include steps such as:
Formation of the benzothiadiazole core: This involves the cyclization of appropriate precursors to form the benzothiadiazole ring.
Attachment of the prop-2-enamide group: This step involves the reaction of the benzothiadiazole core with prop-2-enamide, often facilitated by catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can modify the compound’s structure and reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various organic materials, including polymers and small molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s strong electron-withdrawing properties enable it to modulate the electronic properties of the molecules it interacts with. This can lead to changes in molecular conformation, reactivity, and overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide include other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: The parent compound with similar electronic properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine substituents that can undergo further functionalization.
2,1,3-Benzothiadiazole-5-carboxylic acid: A derivative with a carboxylic acid group that can be used for conjugation with other molecules.
Uniqueness
This compound is unique due to its specific structure, which combines the benzothiadiazole core with a prop-2-enamide group. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-2-9(14)11-6-7-4-3-5-8-10(7)13-15-12-8/h2-5H,1,6H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXWROSVOKJYJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC2=NSN=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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